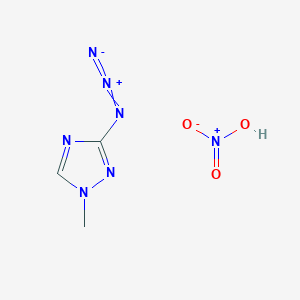![molecular formula C21H16O3 B14219011 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol CAS No. 827022-19-5](/img/structure/B14219011.png)
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of hydroxyl groups at positions 2 and 7 on the naphthalene ring, as well as a hydroxynaphthalen-1-ylmethyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol can be achieved through several methods. One common approach involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction typically takes place under reflux in dimethylformamide (DMF) for one hour, resulting in the formation of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenes and other substituted derivatives.
Applications De Recherche Scientifique
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the naphthalene ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol: Similar structure but lacks the additional hydroxyl group at position 7.
2-[(2-Hydroxy-naphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitrile: Contains a chromene ring instead of a naphthalene ring.
Uniqueness
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol is unique due to the presence of multiple hydroxyl groups and the hydroxynaphthalen-1-ylmethyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
827022-19-5 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol |
InChI |
InChI=1S/C21H16O3/c22-15-8-5-14-7-10-21(24)19(17(14)11-15)12-18-16-4-2-1-3-13(16)6-9-20(18)23/h1-11,22-24H,12H2 |
Clé InChI |
ITXPAGZBOIYYTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
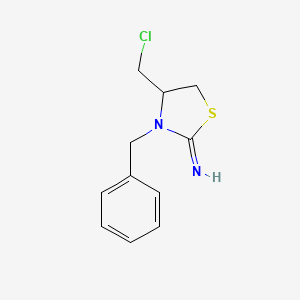
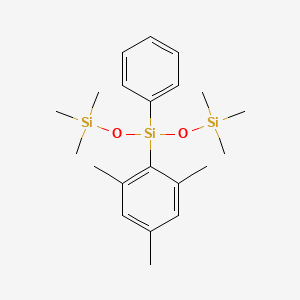
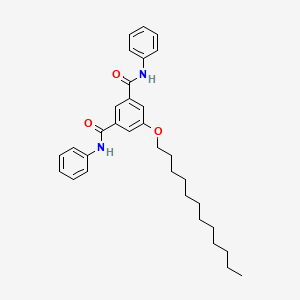
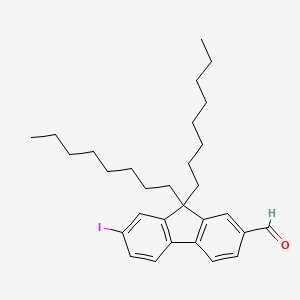

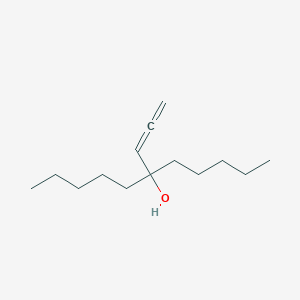
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
